molecular formula C16H14ClN3O2 B5305622 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide

Cat. No. B5305622
M. Wt: 315.75 g/mol
InChI Key: PQIAPKWQHFAVPM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. CPPC belongs to the class of pyrrolidine carboxamides, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide has been shown to inhibit the activity of protein kinases, which play a key role in the regulation of cell cycle progression and apoptosis. Additionally, 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide has been reported to modulate the activity of transcription factors, which control the expression of genes that are involved in cancer development and progression.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its anti-cancer effects. However, more research is needed to fully understand the biochemical and physiological effects of 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide is its potential as a lead compound for the development of anti-cancer agents. 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide has been shown to have potent anti-proliferative effects on various cancer cell lines, and its mechanism of action is different from that of currently available anti-cancer drugs. However, one limitation of 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide, including:
1. Optimization of the synthesis process to improve the yield and purity of 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide.
2. Investigation of the mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide, including its effects on signaling pathways and gene expression.
3. Evaluation of the anti-cancer effects of 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide in animal models.
4. Development of analogs of 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide with improved pharmacokinetic properties.
5. Investigation of the potential of 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide as a lead compound for the development of anti-inflammatory and antioxidant agents.
In conclusion, 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide is a promising compound with potential applications in drug discovery, particularly in the development of anti-cancer agents. Its mechanism of action and biochemical and physiological effects are still being investigated, and there are several future directions for research on this compound.

Synthesis Methods

1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide can be synthesized through a multi-step reaction process, which involves the condensation of 4-chlorobenzaldehyde with pyridine-3-carboxylic acid, followed by the addition of pyrrolidine and acetic anhydride. The final product is obtained through purification and crystallization steps. The synthesis of 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide has been reported in several research articles, and its purity and yield can be optimized through various reaction conditions.

Scientific Research Applications

1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide has been studied for its potential applications in drug discovery, particularly in the development of anti-cancer agents. Several research studies have reported the anti-proliferative and anti-tumor effects of 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide on various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further investigation.

properties

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-12-3-5-14(6-4-12)20-10-11(8-15(20)21)16(22)19-13-2-1-7-18-9-13/h1-7,9,11H,8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIAPKWQHFAVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

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